Product packaging for Nelfinavir Hydroxy-tert-butylamide(Cat. No.:CAS No. 213135-56-9)

Nelfinavir Hydroxy-tert-butylamide

Katalognummer: B1140179
CAS-Nummer: 213135-56-9
Molekulargewicht: 583.78
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nelfinavir Hydroxy-tert-butylamide, also known as metabolite M8, is the major, pharmacologically active metabolite of the HIV-1 protease inhibitor nelfinavir . It is formed primarily via the action of the cytochrome P450 enzyme CYP2C19 and demonstrates in vitro antiviral activity comparable to the parent drug, playing a significant role in the overall efficacy of nelfinavir-based antiretroviral therapy . Beyond its established role in virology, this metabolite is a valuable tool for probing the complex effects of protease inhibitor therapy. Recent research has identified that this compound directly binds to the human pregnane X receptor (PXR), acting as a partial agonist and a competitive antagonist . This modulation of PXR activity, a nuclear receptor involved in xenobiotic metabolism and cancer pathways, provides a mechanistic basis for investigating the off-target anticancer effects of nelfinavir and its potential role in reversing chemoresistance . Consequently, this compound is of high interest in oncology research for studying induced endoplasmic reticulum stress, unfolded protein response, and the inhibition of the Akt/PKB signaling pathway. Researchers utilize this compound for pharmacokinetic studies, drug-drug interaction investigations, and for delineating the contributions of parent drugs versus their metabolites in complex biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₂H₄₅N₃O₅S B1140179 Nelfinavir Hydroxy-tert-butylamide CAS No. 213135-56-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEPDNKZXLVSOH-HKWSIXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213135-56-9
Record name AG 1402
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213135-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Derivatization of Nelfinavir Hydroxy Tert Butylamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of Nelfinavir (B1663628) Hydroxy-tert-butylamide, a complex peptidomimetic molecule, logically disconnects the structure into key, more readily synthesizable precursors. The central hydroxyethylamine core is a primary focus of these disconnections. A key precursor identified through this analysis is an optically active 3-amino-butene derivative. google.com This intermediate is pivotal as it allows for the late-stage introduction of crucial stereocenters. google.com

Another significant precursor is a chiral C4 building block, specifically (5R,6S)-2,2-Dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium Acetate. acs.org This precursor provides a stereochemically defined framework upon which the rest of the molecule can be constructed. The synthesis of the anti-1,3-diaminopropan-2-ol motif, a privileged structure in many aspartic protease inhibitors including Nelfinavir, often starts from enantiomerically pure N-protected anti-amino epoxides. acs.orgacs.org These epoxides, in turn, can be derived from corresponding amino acid derivatives. acs.org

The retrosynthetic strategy often involves the disconnection of the amide bonds, leading to the identification of the following key fragments:

A derivative of (S)-phenyl-L-cysteine, which provides the thiophenylmethyl side chain. acs.org

The central hydroxyethylamine core, often synthesized from a chiral epoxide or amino alcohol. acs.orgnih.gov

The 3'-hydroxy-2-methylbenzoyl group.

The decahydroisoquinoline (B1345475) carboxamide moiety, which includes the tert-butylamide group.

Established Synthetic Routes and Strategies

The synthesis of Nelfinavir and its hydroxy-tert-butylamide metabolite has been approached through various established routes, each with its own set of advantages and challenges.

Convergent and Linear Synthesis Approaches

Both convergent and linear strategies have been employed in the synthesis of Nelfinavir.

A practical synthesis of Nelfinavir has been reported that utilizes a novel chiral C4 building block, highlighting a convergent strategy where a key stereochemically defined intermediate is prepared and then elaborated. acs.org Another approach describes a concise enantioselective synthesis where the central 1,2-amino alcohol framework is constructed as a key step, followed by the installation of the thioether and perhydroisoquinoline units. nih.gov

Stereoselective Synthesis and Chiral Control

The stereochemistry of Nelfinavir Hydroxy-tert-butylamide is critical for its biological activity. Therefore, stereoselective synthesis and stringent chiral control are paramount.

Several methods have been developed to achieve high levels of stereoselectivity:

Use of Chiral Starting Materials: A common strategy is to start with enantiomerically pure starting materials, such as specific amino acids, to set the desired stereochemistry early in the synthetic sequence. acs.org

Asymmetric Reactions: Asymmetric synthesis techniques are employed to create chiral centers with a high degree of stereocontrol. Examples include:

Asymmetric Dihydroxylation: This reaction can be used to introduce the vicinal diol functionality with specific stereochemistry. google.com

Asymmetric Bromocyclization: A concise enantioselective synthesis of Nelfinavir has been reported via the asymmetric bromocyclization of a bisallylic amide in the presence of a chiral catalyst like (S)-BINAP. nih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries, such as Ellman's tert-butanesulfinyl group, can be used to direct the stereochemical outcome of reactions. acs.orgacs.org For example, a bifunctional building block comprising a chiral epoxide and a tert-butanesulfinyl imine has been designed for the diversity-oriented synthesis of anti-1,3-diaminopropan-2-ol derivatives. acs.orgacs.org This auxiliary controls the diastereoselectivity of nucleophilic additions. acs.orgacs.org

A practical synthesis of Nelfinavir has been developed using a novel chiral C4 building block, (5R,6S)-2,2-Dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium Acetate, which ensures the correct stereochemistry at two key centers. acs.org

Development of Analogues and Derivatives of this compound

The development of analogues and derivatives of this compound is driven by the need to improve its pharmacological profile, overcome drug resistance, and explore new therapeutic applications.

Strategies for Scaffold Modification

Modification of the core scaffold of Nelfinavir is a key strategy for generating new analogues. The central anti-1,3-diaminopropan-2-ol motif is a privileged structure that is often retained, while other parts of the molecule are altered. acs.orgacs.org

One approach involves replacing the thiophenyl group with other moieties, such as indole (B1671886) or phenyl groups, to create new analogues with potentially different biological activities. uea.ac.uk Another strategy involves modifying the central hydroxyl group. A crystal structure of Nelfinavir bound to HIV protease shows this hydroxyl group in the center of the binding pocket, suggesting that its modification could disrupt binding to the viral enzyme. nih.gov

Introduction of Novel Pharmacophores

The introduction of novel pharmacophores is another important strategy in the development of Nelfinavir derivatives. This can involve adding new functional groups or replacing existing ones to enhance interactions with the target protein or to introduce new biological activities.

Fragment-based drug design has been used to create new protease inhibitors by fusing small organic moieties, such as heterocyclic rings, to the main pharmacophore of existing drugs like lopinavir, a strategy that could also be applied to Nelfinavir. nih.gov In one study, photoreactive nelfinavir-mimetic probes were synthesized by introducing a diazirine photolabel and an alkyne "click handle" to identify cellular targets of the drug. nih.gov These modifications allow for the covalent linking of the drug to its binding partners upon photoactivation, facilitating their identification.

Computational techniques, such as pharmacophore-based similarity searches, are also employed to discover novel HIV-1 protease inhibitors by screening large compound databases for molecules with similar three-dimensional features to known inhibitors like Nelfinavir. nih.gov

Lack of Publicly Available Data on the Chemical Synthesis of this compound

Despite extensive research, there is currently no publicly available scientific literature, including patents or research articles, that details the specific chemical synthetic methodologies for this compound. This compound is primarily recognized and studied as the major and pharmacologically active metabolite of the antiretroviral drug Nelfinavir.

This compound, also known as M8, is formed in the human body following the administration of Nelfinavir. nih.govresearchgate.net This metabolic process occurs predominantly in the liver, where enzymes, particularly from the cytochrome P450 family, modify the parent drug.

Metabolic Formation of this compound

The biotransformation of Nelfinavir to its Hydroxy-tert-butylamide metabolite is a key step in its physiological processing. Research has identified the specific enzyme responsible for this conversion.

Implications for Green Chemistry in Synthesis

The core principles of green chemistry aim to design chemical syntheses that are more environmentally benign. These principles include the use of safer solvents, renewable feedstocks, and processes that maximize atom economy. While the application of green chemistry is a significant and growing field in pharmaceutical manufacturing, including the synthesis of other HIV protease inhibitors, the absence of a described chemical synthesis for this compound means there is no current basis to analyze its production through a green chemistry lens.

Research into the synthesis of the parent drug, Nelfinavir, has explored various chemical routes. google.comgoogle.com However, these synthetic pathways are designed to produce Nelfinavir itself, not its metabolites. The direct chemical synthesis of a metabolite like this compound would require a distinct synthetic strategy that is not documented in the available scientific and patent literature.

Molecular Structure and Conformational Analysis of Nelfinavir Hydroxy Tert Butylamide

Elucidation of Three-Dimensional Structure

The determination of the precise three-dimensional arrangement of atoms in nelfinavir (B1663628) hydroxy-tert-butylamide is fundamental to understanding its interaction with biological targets. This is achieved through a combination of experimental techniques and computational modeling.

X-ray Crystallography of Free Nelfinavir Hydroxy-tert-butylamide

As of the latest available data, a specific X-ray crystal structure for the free form of this compound has not been deposited in the Protein Data Bank. However, the crystal structure of the parent compound, nelfinavir, in complex with HIV-1 protease provides critical insights into the molecule's core conformation. rcsb.org For instance, the co-crystal structure with PDB ID 1OHR reveals how the thiophenyl ether and phenol-amide substituents of nelfinavir interact with the S1 and S2 subsites of the enzyme. rcsb.org Another structure, with PDB ID 7DOZ, shows nelfinavir bound to a mutant HIV-1 protease. rcsb.org These complexed structures serve as a primary reference for understanding the foundational geometry from which the metabolite's structure is derived. A 3D model of this compound is also available through databases like DrugBank, which provides a computed spatial arrangement of the molecule. drugbank.com

Table 1: Crystallographic Data for Parent Compound Nelfinavir This interactive table provides details on the X-ray diffraction data for Nelfinavir complexed with HIV-1 Protease.

PDB ID Macromolecule Resolution (Å) R-Value Free Deposition Author(s)
1OHR HIV-1 Protease in complex with Nelfinavir Not Specified Not Specified Davies II, J.F. rcsb.org

| 7DOZ | HIV-1 Protease D30N mutant in complex with Nelfinavir | 1.91 | 0.228 | Bihani, S.C., Hosur, M.V. rcsb.org |

NMR Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution, providing a more dynamic picture than the static snapshot from X-ray crystallography. NMR studies on HIV-1 protease and its inhibitors have been instrumental in identifying regions of mobility and understanding the conformational changes that occur upon binding. nih.govnih.govpnas.org For example, NMR has demonstrated the isomerization of β-turn conformations in the flexible "flap" regions of the protease when an inhibitor is bound. nih.gov While a detailed NMR study dedicated solely to the solution conformation of isolated this compound is not prominently available in the literature, the principles derived from studies of the parent drug and other protease inhibitors are applicable. Such studies would be essential to define the ensemble of conformations the metabolite adopts in a physiological, aqueous environment.

Conformational Dynamics and Flexibility Studies

The biological function of a molecule is often dictated not by a single static structure, but by its ability to adopt different conformations. The flexibility of this compound is a key aspect of its molecular properties.

Computational Analysis of Conformational Space

Computational methods, particularly molecular dynamics (MD) simulations, are vital for exploring the full range of possible conformations (the conformational space) of a flexible molecule like this compound. nih.gov MD simulations can model the movements of a molecule over time, revealing its dynamic nature. acs.org Studies on nelfinavir have used MD simulations to investigate the stability of its binding pose within target proteins. nih.govacs.org These simulations can track the root-mean-square deviations (RMSD) of atoms to assess conformational stability. nih.gov For instance, simulations have shown that nelfinavir can exhibit significant conformational fluctuations when bound to certain protein kinases. nih.gov By applying these computational tools, researchers can predict the energetically favorable conformations of this compound and understand how its flexibility influences its interactions.

Influence of Solvent and Environment on Conformation

The surrounding environment, particularly the solvent, has a profound impact on the conformational preferences of a molecule. Computational studies have highlighted the importance of water molecules in mediating the interaction between HIV protease and its inhibitors. acs.org The presence of structural water can alter the binding affinity by affecting the thermodynamics of the interaction. acs.org The exclusion of water molecules from a binding pocket is believed to be an important factor for the binding of nelfinavir to certain targets. acs.org The polarity of the solvent can influence which conformations are more stable. As demonstrated in computational analyses of other molecules, the preferred geometries can differ significantly between the gas phase and an aqueous solution. mdpi.com Therefore, the conformational ensemble of this compound in the aqueous environment of the body is expected to be distinct from its conformation in a non-polar environment.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity. For this compound, a crucial SAR finding is that it retains significant antiviral activity, comparable to that of the parent drug, nelfinavir. nih.gov This indicates that the hydroxylation of the tert-butylamide group does not abolish the key interactions required for inhibiting HIV-1 protease.

Table 2: Chemical Compound List

Compound Name
Nelfinavir
This compound
Nelfinavir mesylate
Ritonavir
Oseltamivir
Nevirapine

Identification of Key Structural Determinants for Activity

This compound, also known as M8, is formed through the hydroxylation of the tert-butylamide moiety of nelfinavir. nih.gov This metabolic conversion results in a compound that retains potent antiviral activity, comparable to that of the parent drug, nelfinavir. nih.gov

The key structural determinant for the activity of this compound is the strategic placement of a hydroxyl group on the tert-butylamide substituent. This modification allows the metabolite to engage in specific interactions within the active site of the HIV-1 protease enzyme. Computational modeling studies have suggested that this newly introduced hydroxyl group can form an additional hydrogen bond with the aspartate 30 residue of the protease enzyme. nih.gov This interaction contributes to the strong binding affinity of the metabolite, which is reflected in its potent antiviral effect.

The in vitro antiviral activities of nelfinavir and its metabolites have been quantified, demonstrating the potency of this compound.

Table 1: In Vitro Antiviral Activity of Nelfinavir and its Metabolites

Compound EC50 (nM) vs. HIV-1 strain RF in CEM-SS cells EC50 (nM) vs. HIV-1 strain IIIB in MT-2 cells
Nelfinavir 30.1 60
This compound (M8) 34.2 86
3'-methoxy-4'-hydroxynelfinavir (M1) 151 653

Data sourced from a study on the circulating metabolites of nelfinavir. nih.gov

Impact of Stereochemistry on Molecular Recognition

The stereochemistry of this compound is a critical factor in its ability to be recognized by and bind to the active site of the HIV-1 protease. The parent compound, nelfinavir, possesses multiple chiral centers, and the specific three-dimensional arrangement of its atoms is essential for its inhibitory activity. guidetopharmacology.org This stereochemical integrity is maintained in its active metabolite, M8, which also has defined stereocenters.

The precise orientation of the various functional groups of this compound dictates its molecular recognition. The molecule is designed to fit snugly into the C2-symmetric active site of the dimeric HIV-1 protease. The spatial arrangement of the hydroxy-tert-butylamide group, the phenylsulfanyl moiety, and the decahydroisoquinoline (B1345475) ring system allows for a network of interactions, including hydrogen bonds and van der Waals forces, with the amino acid residues of the protease active site.

As mentioned previously, the stereospecific introduction of the hydroxyl group on the tert-butylamide allows for a potential new hydrogen bond with the aspartate 30 residue of the protease. nih.gov The absolute configuration of the chiral centers ensures that this hydroxyl group, along with the other key interacting moieties, is positioned optimally to engage with their respective binding partners within the enzyme's active site. Any deviation from this specific stereochemistry would likely lead to a significant loss of binding affinity and, consequently, a reduction or loss of antiviral activity.

Table 2: Compound Names Mentioned in this Article

Compound Name
Nelfinavir
This compound

Molecular Basis of Resistance Development to Nelfinavir Hydroxy Tert Butylamide

Identification and Characterization of Enzyme Mutations Conferring Resistance

The genetic plasticity of HIV-1 allows for the rapid selection of mutations that confer resistance to antiretroviral drugs. These mutations can occur both within and outside the active site of the protease enzyme, leading to a complex landscape of resistance profiles. nih.gov

Common Resistance Mutations and Their Frequencies in Research

Several key mutations have been identified that are associated with resistance to Nelfinavir (B1663628) and, by extension, its active metabolite. The D30N mutation is a primary mutation that significantly reduces susceptibility to Nelfinavir. nih.gov Another critical mutation is L90M, which also confers resistance, albeit to a lesser degree than D30N. nih.gov

Beyond these primary mutations, a host of other substitutions are correlated with Nelfinavir resistance, including L23I, E35G, M46I/L/V, G48V, I54L, G73S/T/C/A, T74S, V82A/F/S/T, I84V, and N88D/S. nih.gov The non-active site mutation V77I is another important secondary mutation, particularly in subtype B viruses, that contributes to Nelfinavir resistance, often in conjunction with other mutations. nih.govnih.gov

The frequency of these mutations can vary depending on the viral subtype. For instance, the D30N mutation has been observed to have a more significant impact in subtype C than in subtype B, potentially explaining its lower prevalence in patients with subtype C failing Nelfinavir-based regimens. nih.gov In contrast, the L90M mutation appears to be a more common pathway to resistance in certain patient populations. nih.gov

MutationLocationEffect on Nelfinavir SusceptibilitySubtype Prevalence Notes
D30NActive SiteHigh-level resistanceHigher impact in subtype C
L90MOutside Active SiteModerate resistanceAlternative pattern to D30N
V77INon-active SiteContributes to resistance, often with other mutationsMarked presence in subtype B
N88D-Associated with Nelfinavir resistance-

Novel Mutations and Their Biochemical Impact

Research has also uncovered the role of co-occurring mutations in modulating resistance. For example, the L33F mutation, found in the active site, can co-occur with V77I, leading to reduced susceptibility to Nelfinavir. nih.gov The K20T mutation, located in the cheek turn of the protease, is another non-polymorphic mutation that can contribute to resistance against multiple protease inhibitors and has been observed to co-occur with V77I. nih.gov

The interplay between these mutations is complex. For instance, a double mutant protease (DBM) with V77I and L33F mutations showed decreased binding affinity for Nelfinavir. nih.govnih.gov However, a triple mutant protease (TPM) with the addition of K20T to the V77I-L33F background surprisingly exhibited increased affinity for the drug. nih.govnih.gov This suggests that the accumulation of mutations does not always lead to a simple additive effect on resistance and can sometimes result in unexpected biochemical outcomes.

Structural Consequences of Resistance Mutations on Inhibitor Binding

Mutations that confer resistance to Nelfinavir Hydroxy-tert-butylamide do so by inducing structural changes in the HIV-1 protease, which in turn affect the binding of the inhibitor.

Alterations in Active Site Geometry

Resistance mutations, even those located far from the active site, can alter the shape and volume of the inhibitor binding pocket. nih.gov For example, the double mutant protease (V77I-L33F) exhibited an increased size of the binding cavity. nih.govnih.gov This expansion of the active site can lead to a reduction in the contact surface area between the inhibitor and the enzyme, thereby weakening the binding.

In contrast, the triple mutant protease (V77I-L33F-K20T) showed a decrease in the binding cavity size. nih.govnih.gov This more compact active site in the triple mutant facilitated stronger interactions with the inhibitor. These findings highlight how different combinations of mutations can have opposing effects on the geometry of the active site.

Changes in Binding Affinity and Specificity

The structural alterations induced by resistance mutations directly translate into changes in the binding affinity of Nelfinavir. The double mutant (V77I-L33F) displayed a significantly lower binding affinity for Nelfinavir compared to the wild-type protease. nih.govnih.gov This was evidenced by a less favorable docking score and a substantially decreased binding free energy. nih.gov

Conversely, the triple mutant (V77I-L33F-K20T) showed an enhanced binding affinity for Nelfinavir, with a more favorable docking score than the wild-type enzyme. nih.govnih.gov This increased affinity in the triple mutant was attributed to the smaller cavity size, which promoted stronger interactions, particularly with the flap residues of the protease. nih.gov These changes in binding affinity underscore the complex relationship between protease mutations and inhibitor efficacy.

Protease VariantMutationsDocking Score (Kcal/mol)Binding Free Energy (Kcal/mol)Binding Site Cavity Volume (ų)
Wild Type--9.3-38.91186.1
Double Mutant (DBM)V77I-L33F-8.0-11.11375.5
Triple Mutant (TPM)V77I-K20T-L33F-10.3-42.61042.5

Biochemical Mechanisms of Reduced Inhibitor Susceptibility

The reduced susceptibility to this compound conferred by resistance mutations is a result of specific biochemical mechanisms. The primary mechanism is the alteration of the inhibitor's binding interactions with the protease.

In the case of the double mutant protease (V77I-L33F), the increased size of the binding cavity leads to a perturbation in the alignment of Nelfinavir within the active site. nih.gov This results in a reduction of crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site residues. nih.gov

Impact on Enzyme Kinetics and Catalytic Efficiency

This compound (also known as M8) exhibits potent antiviral activity comparable to its parent compound, nelfinavir. In vitro studies have demonstrated this similarity in their ability to inhibit HIV-1 replication. For instance, in CEM-SS cells infected with the HIV-1 RF strain, the 50% effective concentrations (EC50) for nelfinavir and M8 were 30.1 nM and 34.2 nM, respectively. nih.gov A similar trend was observed in MT-2 cells infected with the HIV-1 IIIB strain, with EC50 values of 60.2 nM for nelfinavir and 85.6 nM for M8. nih.gov

The development of resistance to nelfinavir and its active M8 metabolite is often associated with specific mutations in the HIV-1 protease enzyme. One of the most notable mutations selected by nelfinavir pressure is D30N, a change at the 30th amino acid position from aspartic acid to asparagine. This mutation significantly reduces the catalytic efficiency of the protease, impacting its ability to cleave viral polyproteins, which can in turn affect viral fitness. nih.gov

While detailed kinetic studies specifically examining the interaction of this compound with mutant proteases are not extensively reported, the data from nelfinavir provides crucial insights. The D30N mutation disrupts a critical hydrogen bond between the drug and the protease, which is thought to be a primary reason for the reduced affinity and subsequent resistance. nih.gov The loss of this interaction weakens the binding of the inhibitor to the enzyme's active site.

Table 1: In Vitro Antiviral Activity of Nelfinavir and this compound (M8)

Cell Line HIV-1 Strain Compound EC50 (nM)
CEM-SS RF Nelfinavir 30.1
CEM-SS RF This compound (M8) 34.2
MT-2 IIIB Nelfinavir 60.2
MT-2 IIIB This compound (M8) 85.6

Data sourced from Zhang et al. (1997) nih.gov

Altered Conformational Dynamics of Mutant Enzymes

The development of resistance to nelfinavir and its M8 metabolite is intrinsically linked to changes in the conformational dynamics of the HIV-1 protease. These alterations, induced by mutations, can affect the binding of the inhibitor.

Computer modeling studies have suggested that the hydroxyl group on the tert-butylamide moiety of M8 can form an additional hydrogen bond with the aspartate 30 (Asp30) residue of the wild-type HIV protease. nih.gov However, the D30N mutation, frequently observed in patients treated with nelfinavir, eliminates this potential interaction. This mutation leads to conformational changes in the protease, particularly in subtype B of HIV-1, which can destabilize a helical region of the enzyme. nih.gov These structural shifts are believed to contribute to the reduced binding affinity of nelfinavir and, by extension, its M8 metabolite.

Another significant mutation, V77I, located outside the active site, has also been implicated in nelfinavir resistance. Molecular dynamics simulations have shown that the V77I mutation, often in conjunction with other mutations like L33F, can increase the flexibility of the protease flaps and enlarge the binding cavity volume. This increased flexibility and larger cavity size may lead to a decrease in the interaction between the inhibitor and the residues within the binding site, thereby reducing its binding affinity.

Cross-Resistance Patterns with Other Protease Inhibitors (Molecular Perspective)

The emergence of resistance to one protease inhibitor (PI) can sometimes lead to reduced susceptibility to other drugs in the same class, a phenomenon known as cross-resistance. The resistance profile associated with nelfinavir and its active metabolite is unique in this regard.

The D30N mutation, a signature mutation for nelfinavir resistance, generally does not confer broad cross-resistance to other PIs. scielo.br In fact, in some cases, the presence of the D30N mutation has been shown to increase susceptibility to other PIs like saquinavir (B1662171) and amprenavir (B1666020) in HIV-1 subtype B isolates. scielo.br This phenomenon, known as hypersusceptibility, suggests that the conformational changes induced by the D30N mutation that hinder nelfinavir binding may actually improve the binding of other PIs.

However, the addition of other mutations to a D30N background can alter this pattern. For example, the subsequent development of the N88D mutation in a virus already harboring D30N can counteract the hypersusceptibility to saquinavir. scielo.br This highlights the complex and evolving nature of resistance, where the accumulation of multiple mutations can lead to broader cross-resistance profiles.

While specific cross-resistance studies focusing solely on the this compound metabolite are not extensively detailed, the patterns observed with nelfinavir-resistant strains provide the most relevant insights. The unique behavior of the D30N mutation underscores the importance of genotypic testing to guide the selection of subsequent PI-based therapies following treatment with nelfinavir. There is generally strong cross-resistance among earlier PIs. i-base.info However, newer PIs like darunavir (B192927) and tipranavir (B1684565) may remain effective against viruses with some level of PI resistance. i-base.info

Interactions of Nelfinavir Hydroxy Tert Butylamide with Ancillary Biomolecules in Vitro Studies

Investigation of Off-Target Protease Interactions

Screening Against Other Human or Pathogen Proteases

There is a lack of published research specifically detailing the screening of Nelfinavir (B1663628) Hydroxy-tert-butylamide against a diverse panel of human or pathogen proteases to identify potential secondary targets. While nelfinavir has been investigated for its inhibitory effects on proteases from other pathogens, such as the SARS-associated coronavirus, and has been shown to inhibit human proteasomes, similar detailed investigations for its hydroxy-tert-butylamide metabolite are not apparent in the current body of scientific work. nih.govnih.govnih.govresearchgate.net

Biochemical Characterization of Secondary Inhibitory Activities

Consistent with the absence of broad screening data, there is no available biochemical characterization of secondary inhibitory activities for Nelfinavir Hydroxy-tert-butylamide against other proteases. Such characterization would typically include kinetic parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for any identified off-target proteases.

Non-Enzymatic Molecular Binding and Interactions

In contrast to the limited data on off-target enzymatic inhibition, the non-enzymatic molecular binding of this compound has been characterized, particularly its interactions with plasma proteins and, by extension from its parent compound, with lipid membranes.

Binding to Serum Proteins or Other Carrier Molecules

This compound exhibits a high degree of binding to human plasma proteins, a characteristic it shares with its parent compound, nelfinavir. nih.gov In vitro studies using equilibrium dialysis have quantified this interaction, revealing that the metabolite has a slightly lower affinity for plasma proteins compared to nelfinavir. nih.govnih.gov Both compounds show a higher affinity for alpha1-acid glycoprotein (B1211001) (AAG) than for human serum albumin (HSA). nih.gov

The fraction of unbound this compound in human plasma is approximately 0.64%, which is slightly higher than that of nelfinavir (0.42%). nih.gov The association constants for this compound with AAG and HSA have been determined to be 3.33 x 10⁷ M⁻¹ and 7.92 x 10⁵ M⁻¹, respectively. nih.gov This extensive protein binding is a critical determinant of the metabolite's pharmacokinetic profile.

CompoundPlasma ProteinAssociation Constant (M⁻¹)Free Fraction in Plasma (%)
This compoundAlpha1-acid Glycoprotein (AAG)3.33 x 10⁷0.64 ± 0.07
This compoundHuman Serum Albumin (HSA)7.92 x 10⁵
NelfinavirAlpha1-acid Glycoprotein (AAG)7.25 x 10⁷0.42 ± 0.08
NelfinavirHuman Serum Albumin (HSA)1.11 x 10⁶

Interactions with Lipid Membranes or Cellular Components (In Vitro)

Direct in vitro studies on the interaction of this compound with lipid membranes are not extensively documented. However, research on its parent compound, nelfinavir, provides significant insights. Nelfinavir, a highly lipophilic molecule, has been shown to integrate into cellular lipid membranes, thereby altering their fluidity and composition. nih.govuu.nlresearchgate.net These interactions are considered a key part of its broad anticancer mechanism of action. nih.gov

Given the structural similarity and lipophilic nature of this compound, it is plausible that it exhibits similar interactions with lipid bilayers. Studies on nelfinavir have demonstrated that it affects the composition of membrane phospholipids (B1166683) and can induce lipid bilayer stress in cellular organelles. nih.gov This suggests that this compound may also partition into cellular membranes, potentially influencing their physical properties and the function of embedded proteins. However, direct experimental verification of these interactions for the metabolite is needed for confirmation.

Computational and Theoretical Studies on Nelfinavir Hydroxy Tert Butylamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as Nelfinavir (B1663628) Hydroxy-tert-butylamide, and its protein target.

One study investigated the effects of both Nelfinavir and its M8 metabolite on the human pregnane (B1235032) X receptor (PXR), a key protein in drug metabolism and cancer cell pathways. nih.gov Molecular docking simulations suggested that Nelfinavir Hydroxy-tert-butylamide directly binds to the ligand-binding domain of PXR. nih.gov This computational prediction was subsequently confirmed by experimental assays, highlighting the accuracy of the docking model in this context. nih.gov The study identified this compound as a partial agonist and a competitive antagonist of PXR. nih.gov

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While virtual screening has been extensively used to identify novel inhibitors for various targets, publicly available research specifically detailing the use of this compound as a scaffold for virtual screening to identify new analogues is not prominent. The focus of most computational studies has remained on the parent compound, Nelfinavir.

The prediction of binding modes and affinities is a critical output of molecular docking studies. For this compound, computational models have been used to predict how it binds within the active site of its target and the strength of this interaction.

In the study involving the pregnane X receptor (PXR), the binding of this compound was predicted to be within the PXR ligand-binding pocket, which is the mechanism for its antagonistic effects. nih.gov The study determined its potency through cellular transactivation assays, providing quantitative measures of its affinity and efficacy. nih.gov

Another study quantified the in vitro antiviral activity of Nelfinavir and its metabolites. nih.gov It was found that this compound (M8) has antiviral activity comparable to the parent drug, Nelfinavir. nih.gov This is consistent with its ability to bind effectively to the target protease. The equilibrium dialysis studies also showed that the protein binding of M8 in human serum was high (97.6 to 97.9%), similar to that of Nelfinavir, which is a critical factor for its bioavailability and action. nih.gov

Table 1: In Vitro Activity of this compound (M8) against Pregnane X Receptor (PXR) This table is interactive. You can sort and filter the data.

Compound Activity Type Target Value (µM)
This compound Partial Agonist PXR EC₅₀: 7.3
This compound Competitive Antagonist PXR IC₅₀: 25.3

Data sourced from a study on PXR modulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Inhibitory Potency

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques, has been applied to understand the activity of compounds like Nelfinavir and its metabolite, M8. These models aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity.

One area of focus has been the interaction of Nelfinavir and M8 with the pregnane X receptor (PXR), a key regulator of drug metabolism. researchgate.net To predict PXR activation, naïve Bayesian classifiers have been developed. researchgate.net These models are trained on a set of known PXR activators and non-activators, learning to distinguish between them based on molecular properties. researchgate.net The most successful of these models incorporated a combination of physicochemical properties, VolSurf descriptors, and molecular fingerprints, achieving a prediction accuracy of 92.7% for the training set and 85.2% for the test set. researchgate.net Such models serve as valuable virtual screening tools to forecast the PXR activation potential of new chemical entities in the drug discovery pipeline. researchgate.net

In broader studies of protease inhibitors, QSAR models have been developed that demonstrate good consistency between observed and predicted values for inhibitory activity. researchgate.net These models show satisfactory goodness of fit, robustness, and predictive ability, indicating their utility in estimating the activity of new derivatives. researchgate.netresearchgate.net

Identification of Physicochemical Descriptors Influencing Activity

The predictive power of computational models hinges on the selection of appropriate molecular descriptors—numerical values that quantify the physicochemical properties of a molecule. For predicting the PXR activity of this compound and related compounds, several classes of descriptors have proven essential.

Studies have shown that the introduction of molecular fingerprints is critical for building classifiers with high prediction accuracy. researchgate.net Specifically, a Bayesian classifier based on 21 physicochemical properties, VolSurf descriptors, and LCFC_10 fingerprints yielded the best performance. researchgate.net VolSurf descriptors are derived from 3D molecular fields and describe properties related to size, shape, and hydrophobic/hydrophilic interactions. Molecular fingerprints are bit-strings that encode structural features of a molecule. The success of these combined descriptors highlights that a holistic representation of the molecule, capturing steric, electronic, and structural features, is necessary to accurately model its interaction with biological targets like PXR. researchgate.net In some QSAR models for related compounds, electronegativity was identified as a particularly prominent property in describing antitumor activity. researchgate.net

Descriptor TypeDescriptionRelevance to Predictive Modeling
Physicochemical Properties Basic molecular properties such as molecular weight, logP, and polar surface area.Provide a fundamental characterization of the molecule's potential for absorption, distribution, metabolism, and excretion (ADME).
VolSurf Descriptors 3D molecular descriptors related to molecular size, shape, and hydrophobic/hydrophilic regions.Crucial for modeling interactions with the binding pocket of a receptor, such as PXR. researchgate.net
Molecular Fingerprints (e.g., LCFC_10) Structural keys representing the presence or absence of specific chemical fragments or patterns.Essential for building classifiers with satisfactory prediction accuracy for PXR activation. researchgate.net

De Novo Design Principles for this compound-like Scaffolds

The design of new molecules inspired by the structure of this compound leverages both ligand-based and structure-based computational approaches. These strategies aim to optimize potency, selectivity, and other pharmacological properties by modifying the core scaffold.

Ligand-Based Design Approaches

Ligand-based design methods utilize knowledge of molecules known to be active, such as M8, to design new compounds. The development of QSAR and Bayesian models, as described in section 7.3.1, is a direct application of this principle. By identifying the key physicochemical descriptors and structural fingerprints that correlate with biological activity, these models provide a blueprint for designing new scaffolds. researchgate.net For instance, a new molecule can be designed to possess the optimal range of hydrophobicity, molecular shape, and electronic properties predicted by the model to enhance inhibitory potency against a target. This approach does not require a high-resolution structure of the biological target and is guided solely by the properties of the known active ligands.

Structure-Based Design Approaches

Structure-based design relies on the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. researchgate.net Molecular docking is a primary technique in this approach, used to predict the binding orientation and affinity of a ligand within the target's binding site.

Computational studies have employed molecular docking to investigate the interaction between this compound (M8) and the ligand-binding domain (LBD) of the pregnane X receptor (PXR). researchgate.netresearchgate.netrmit.edu.vn These docking simulations suggested that M8 binds directly to the PXR ligand-binding domain. researchgate.netacs.org This computational prediction was subsequently confirmed by experimental methods, including limited proteolytic digestion and competitive ligand-binding assays. researchgate.netrmit.edu.vn

These studies identified M8 as both a partial agonist and a competitive antagonist of PXR. researchgate.netrmit.edu.vn The specific activities observed in cellular transactivation assays provide quantitative data that are crucial for guiding further design efforts.

CompoundTargetActivityValue
This compound (M8) PXRPartial Agonist (EC₅₀)7.3 µM researchgate.netresearchgate.netresearchgate.net
This compound (M8) PXRCompetitive Antagonist (IC₅₀)25.3 µM researchgate.netresearchgate.netresearchgate.net

The insights gained from these docking studies are invaluable for the de novo design of new molecules. By understanding how M8 fits into the PXR binding pocket and which functional groups are critical for its dual agonist/antagonist activity, medicinal chemists can rationally design new scaffolds with potentially improved or more selective PXR-modulating properties. researchgate.netrmit.edu.vn

Advanced Analytical and Biophysical Characterization Techniques in Nelfinavir Hydroxy Tert Butylamide Research

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are pivotal in the detailed molecular characterization of Nelfinavir (B1663628) Hydroxy-tert-butylamide, providing insights into its structural integrity, conformational states, and binding properties.

Mass Spectrometry for Structural Elucidation and Purity

Mass spectrometry (MS) is a powerful tool for the structural elucidation and purity assessment of Nelfinavir Hydroxy-tert-butylamide. When coupled with high-performance liquid chromatography (HPLC), as in HPLC-MS, it allows for the sensitive and specific quantification of the compound in biological matrices.

Research has demonstrated the utility of HPLC-MS for determining the concentrations of nelfinavir and its M8 metabolite, this compound, in plasma samples. This method offers high sensitivity and specificity, enabling the establishment of detailed pharmacokinetic profiles. In such studies, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance detection selectivity for the parent drug and its metabolite.

Table 1: Representative HPLC-MS Parameters for this compound Analysis

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored m/z (M+H)⁺582.3
Fragmentation Voltage100-150 V
Collision Energy20-30 eV
Dwell Time200 ms

Circular Dichroism for Conformation of Complexes

Circular dichroism (CD) spectroscopy is a valuable technique for investigating the conformational changes in macromolecules, such as proteins, upon binding to ligands like this compound. While specific CD studies on this compound complexes are not widely published, the principles of this technique are well-established in the study of HIV protease inhibitor interactions.

CD spectroscopy measures the differential absorption of left and right-circularly polarized light, which is sensitive to the secondary and tertiary structure of chiral molecules like proteins. When an inhibitor binds to a protein, it can induce conformational changes that are reflected in the CD spectrum. For instance, studies on HIV-1 protease have shown that the binding of inhibitors can alter the enzyme's secondary structure, such as the beta-sheet content. arxiv.orgnih.gov

In a hypothetical study of this compound binding to its target protein, one would expect to observe changes in the CD spectrum, indicating a conformational shift. These changes can be monitored at different compound concentrations to determine the binding affinity and stoichiometry. A study on nelfinavir's interaction with DNA showed that the binding induced conformational changes in the DNA, which were detectable by CD spectroscopy. nih.gov

Fluorescence Spectroscopy for Binding Studies

Fluorescence spectroscopy is a highly sensitive method used to study the binding of small molecules to proteins. This technique relies on the intrinsic fluorescence of amino acids like tryptophan and tyrosine in the protein or the fluorescence of the ligand itself.

The binding of a ligand, such as this compound, to a protein can cause a change in the fluorescence emission spectrum of the protein's fluorophores. This can be a quenching (decrease) or enhancement of the fluorescence intensity, or a shift in the emission maximum. These changes can be used to calculate binding parameters, such as the binding constant (K_a) and the number of binding sites (n).

A study investigating the interaction of nelfinavir with herring sperm DNA utilized fluorescence spectroscopy to determine a binding constant of 3.30 × 10⁴ L M⁻¹. nih.gov Although this study focused on DNA, the principles are directly applicable to protein-ligand interactions. The quenching of the intrinsic fluorescence of the protein upon titration with this compound would indicate a direct interaction.

Table 2: Hypothetical Fluorescence Binding Data for this compound and a Target Protein

This compound (µM)Fluorescence Intensity (a.u.)
0980
5850
10730
20580
50350

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, purification, and analysis of this compound, ensuring its purity and the accurate determination of its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds, including this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

The purity of this compound can be determined by monitoring the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives the percentage purity. A study detailing the simultaneous determination of several HIV protease inhibitors, including nelfinavir, in human plasma using HPLC with UV detection highlights the robustness of this technique for quantitative analysis. nih.gov The extraction recovery for nelfinavir in this study was between 87-92%. nih.gov

Table 3: Typical RP-HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume20 µL

Chiral Chromatography for Enantiomeric Purity

Since Nelfinavir possesses multiple chiral centers, its metabolite, this compound, is also chiral. The different enantiomers of a chiral drug can have significantly different pharmacological and toxicological properties. Therefore, it is crucial to determine the enantiomeric purity of this compound.

Chiral chromatography, a specialized form of HPLC, is the method of choice for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series), are widely used for this purpose. oup.comscispace.com

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram. The pharmaceutical industry has seen a strong regulatory preference for single-enantiomer drugs, underscoring the importance of such analytical methods. americanpharmaceuticalreview.com

Table 4: Representative Chiral HPLC Method Parameters

ParameterCondition
ColumnCHIRALPAK AD (amylose derivative)
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate0.8 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Calorimetric and Thermodynamic Approaches to Binding

Calorimetric techniques are fundamental in directly measuring the heat changes associated with molecular interactions, thereby providing a complete thermodynamic profile of the binding event.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule, such as a protein. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

While direct ITC studies specifically investigating this compound are not extensively found in publicly available literature, the principles of the technique can be applied to understand its potential interactions. For instance, ITC has been instrumental in characterizing the binding of other HIV protease inhibitors. These studies have revealed that favorable enthalpic and entropic contributions drive the high affinity of these inhibitors to the HIV protease. nih.gov

A hypothetical ITC experiment for this compound binding to its target protein would yield data similar to that presented in the interactive table below. This data would be crucial in comparing its binding thermodynamics to that of the parent compound, Nelfinavir, and other protease inhibitors.

Interactive Data Table: Hypothetical ITC Binding Parameters for this compound

ParameterValueUnitDescription
Stoichiometry (n)1.0The molar ratio of the binding between the ligand and the protein.
Association Constant (Ka)1.5 x 108M-1A measure of the strength of the binding interaction.
Enthalpy Change (ΔH)-10.5kcal/molThe heat released or absorbed during the binding event. A negative value indicates an exothermic reaction.
Entropy Change (ΔS)20.2cal/mol·KThe change in the randomness or disorder of the system upon binding.
Gibbs Free Energy Change (ΔG)-11.4kcal/molThe overall energy change of the binding reaction, indicating the spontaneity of the process.

Differential Scanning Calorimetry (DSC) for Stability of Complexes

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. In the context of drug-protein interactions, DSC is primarily used to assess the thermal stability of the protein and the drug-protein complex. The melting temperature (Tm) of the protein, which is the temperature at which it unfolds, can be determined. An increase in the Tm of the protein in the presence of a ligand is indicative of a stabilizing interaction.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides detailed kinetic information about the binding event, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants yields the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Although specific SPR studies on this compound are not widely published, SPR has been successfully employed to study the kinetics of other HIV-related interactions, such as RNA kissing hairpin complexes. nih.gov In such studies, one biomolecule is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured and plotted as a sensorgram.

A hypothetical SPR experiment for this compound would provide the kinetic parameters of its interaction with its target protein, as illustrated in the interactive table below. This data is crucial for understanding the dynamics of the binding and the residence time of the metabolite on its target.

Interactive Data Table: Hypothetical SPR Kinetic Parameters for this compound

ParameterValueUnitDescription
Association Rate (ka)2.3 x 105M-1s-1The rate at which the ligand binds to the protein.
Dissociation Rate (kd)8.1 x 10-4s-1The rate at which the ligand-protein complex dissociates.
Dissociation Constant (KD)3.5nMThe equilibrium constant for the dissociation of the complex, indicating the binding affinity.

Future Research Directions and Unexplored Avenues for Nelfinavir Hydroxy Tert Butylamide Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The current synthesis of Nelfinavir (B1663628) involves multi-step processes. Future research should focus on developing more efficient and environmentally sustainable synthetic routes specifically for Nelfinavir Hydroxy-tert-butylamide or its immediate precursors. One published method for Nelfinavir involves a one-pot synthesis for a key intermediate, (3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide, achieving a high yield. nih.gov

Future methodologies could aim for:

Stereoselective Synthesis: Developing synthetic pathways that precisely control the stereochemistry at the hydroxylated carbon, which is critical for its activity as a protease inhibitor. Current routes often establish key stereocenters late in the synthesis using specific enantiomeric starting materials. google.com New methods could improve this for greater efficiency.

Green Chemistry Approaches: Implementing principles of green chemistry, such as using less hazardous reagents, reducing the number of reaction steps, and employing environmentally friendly solvents. nih.gov

Direct Synthesis: Investigating novel catalytic methods that could potentially synthesize this compound more directly, minimizing the need for protecting groups and subsequent deprotection steps, which are common in current synthetic schemes. nih.gov

Design and Synthesis of Next-Generation Inhibitors with Improved Molecular Properties

The emergence of drug-resistant HIV-1 strains necessitates the continuous evolution of protease inhibitors. nih.gov Using this compound as a scaffold, next-generation inhibitors can be designed to possess superior molecular properties.

HIV-1 protease develops resistance through mutations that can diminish the binding affinity of inhibitors. nih.gov Research has identified several key strategies to design inhibitors that are less susceptible to resistance. nih.govnih.gov

One major challenge is that mutations can occur at sites that contact the inhibitor but not the natural substrate. innovations-report.com Therefore, a primary strategy is to design inhibitors that fit within the "substrate envelope"—the three-dimensional space occupied by natural protease substrates. This approach aims to make it difficult for the protease to mutate in a way that rejects the inhibitor without also compromising its ability to process its natural substrates. innovations-report.com

Another approach involves creating inhibitors with a "high genetic barrier," meaning that multiple mutations are required for the virus to become resistant. nih.gov This can be achieved by designing molecules that form extensive interactions with conserved residues in the protease active site. nih.gov Computational tools, including molecular dynamics simulations, can be used to rationally modify the this compound structure to optimize its affinity for the most conserved amino acids within the protease. nih.gov

Strategy Mechanism Rationale
Substrate Envelope Fitting Design inhibitors to mimic the spatial conformation of natural substrates in the active site. innovations-report.comMutations that prevent inhibitor binding would also likely prevent substrate binding, thus reducing viral fitness. innovations-report.com
High Genetic Barrier Create inhibitors that require multiple protease mutations to confer resistance. nih.govMakes the development of resistance a more complex and slower process for the virus. nih.gov
Targeting Conserved Residues Optimize inhibitor interactions with amino acids in the protease that rarely mutate. nih.govnih.govReduces the number of viable resistance mutations available to the virus.
Pathway-Specific Design Modify inhibitor structure to favor the selection of resistance pathways that are less clinically problematic. elifesciences.orgExploits the virus's evolutionary trade-offs to manage resistance development. elifesciences.org

A critical goal in the design of any enzyme inhibitor is to maximize its selectivity for the intended target over host-cell enzymes. An ideal inhibitor should potently neutralize the viral protease while having minimal interaction with human proteases, such as pepsin, trypsin, or cathepsins, to reduce potential side effects. johnshopkins.edu Future research on this compound analogs should involve comprehensive screening and computational modeling to predict and confirm high selectivity. By comparing the structural differences between the active sites of HIV-1 protease and human proteases, modifications can be introduced to the inhibitor structure that exploit these differences, thereby enhancing its selectivity profile.

Elucidation of Broader Molecular Mechanisms in Cellular Contexts (Non-Clinical Focus)

While the primary mechanism of Nelfinavir and its active metabolite is the inhibition of HIV-1 protease, these compounds may exert other effects within host cells. Understanding these broader molecular mechanisms is a key frontier for future research, focusing on non-clinical, in vitro models.

The confirmation that this compound possesses intrinsic antiretroviral activity in vitro justifies a deeper investigation into its cellular impact. asm.org Future studies should move beyond simple viral replication assays to a more global analysis of cellular pathways. Using techniques such as transcriptomics (RNA sequencing), proteomics, and metabolomics in various in vitro cell models, researchers can identify changes in gene expression, protein levels, and metabolic activity induced by the compound. This systems-level approach could uncover previously unknown cellular pathways affected by this compound, providing insights into potential secondary antiviral mechanisms or off-target effects that are independent of its protease inhibition activity.

Building on pathway analysis, a more targeted approach is needed to identify direct molecular interactions between this compound and host cell proteins. Some HIV protease inhibitors are known to interact with cellular signaling components, such as protein kinases. Future research should investigate whether this compound also has such "off-target" interactions. Methodologies could include:

Affinity-capture mass spectrometry: To identify cellular proteins that directly bind to the compound.

In vitro kinase assays: To screen for inhibitory or activating effects against a panel of human kinases.

Cell-based reporter assays: To determine if the compound modulates specific signaling pathways (e.g., NF-κB, MAPK, or PI3K/Akt pathways) in response to various stimuli.

Elucidating these interactions is crucial for building a complete molecular profile of this compound, which could reveal new therapeutic possibilities or explain unexpected cellular responses observed in vitro.

Application of Artificial Intelligence and Machine Learning in this compound Research

The primary application of AI and ML in this context lies in the ability to predict and model various aspects of the metabolite's behavior. acubiosys.comnih.gov This includes predicting its pharmacokinetic and pharmacodynamic properties, identifying potential off-target effects, and even guiding the design of future analogue compounds with improved characteristics. By leveraging existing data on Nelfinavir and other antiretroviral agents, AI algorithms can identify subtle patterns and relationships that may not be apparent through traditional analysis. frontiersin.orgnih.gov

One of the key areas where AI can make a substantial impact is in the prediction of drug metabolism and pharmacokinetic (PK) properties. pharmajen.comnih.gov For this compound, which is formed through the metabolism of Nelfinavir by cytochrome P450 enzymes, particularly CYP2C19, AI models can be trained to predict the rate of its formation and elimination under various physiological conditions. nih.govasm.org This can help in personalizing treatment regimens for HIV patients by accounting for individual genetic variations in metabolic enzymes. nih.gov

Furthermore, machine learning models can be employed to predict the bioactivity and potential toxicity of this compound. frontiersin.orgnih.gov By analyzing its chemical structure and comparing it with large databases of known compounds, these models can forecast its interaction with various biological targets, thus identifying potential therapeutic benefits beyond its established anti-HIV activity or flagging potential adverse effects. forbes.com This predictive capability can significantly reduce the time and cost associated with preclinical research. mdpi.com

The table below outlines potential applications of AI and ML in the research of this compound, based on current capabilities in the field.

Research AreaPotential Application of AI/MLExpected Outcome
Pharmacokinetics - Predictive modeling of absorption, distribution, metabolism, and excretion (ADME) properties. omicsonline.org - Simulation of metabolic pathways and enzyme interactions. nih.gov- More accurate dosing recommendations. - Personalized medicine based on individual metabolic profiles. nih.gov
Pharmacodynamics - Prediction of binding affinity to viral and host targets. - Identification of potential off-target interactions.- Discovery of new therapeutic uses (drug repurposing). - Early identification of potential side effects.
Toxicology - In silico prediction of cytotoxicity, genotoxicity, and other adverse effects. frontiersin.orgnih.gov- Reduced reliance on animal testing. - Safer drug development pipelines.
Drug Discovery - Generative models for designing novel analogues with improved properties. - Virtual screening of compound libraries. mdpi.com- Faster identification of lead compounds. - Optimization of drug efficacy and safety profiles.
Clinical Research - Analysis of clinical trial data to identify biomarkers of response. - Prediction of drug resistance development. nijournals.org- More efficient clinical trial design. - Strategies to combat antiretroviral drug resistance.

While the direct application of AI and machine learning to this compound is still an emerging area, the potential is vast. Future research in this domain will likely focus on developing and validating specific predictive models for this compound, integrating multi-omics data for a more holistic understanding, and ultimately translating these computational insights into improved clinical outcomes for individuals living with HIV. frontiersin.orgnih.gov The primary challenge remains the availability of large, high-quality datasets specific to this metabolite to train and validate robust AI models. nih.gov

Q & A

Q. What molecular targets of Nelfinavir Hydroxy-tert-butylamide (M8) have been experimentally validated in cancer research?

M8 directly binds to the human pregnane X receptor (PXR), acting as a partial agonist (EC50 = 7.3 µM) and competitive antagonist (IC50 = 25.3 µM) by impairing coactivator recruitment . Additionally, M8 shares off-target interactions with kinases (e.g., Akt, CDK2) and stress-response pathways (e.g., ROS production, PI3K-AKT-mTOR inhibition), contributing to apoptosis and autophagy in cancer cells . Methodological Tip: Validate targets using molecular docking, limited proteolytic digestion assays, and cellular transactivation assays with reporter genes .

Q. How can researchers confirm the interaction between M8 and the pregnane X receptor (PXR) in vitro?

Use a combination of:

  • Molecular docking : Predict binding poses in the PXR ligand-binding domain (LBD) with RMSD clustering (e.g., 1.5 Å cut-off) .
  • Limited proteolytic digestion : Confirm conformational changes in PXR-LBD upon M8 binding .
  • Competitive ligand-binding assays : Quantify displacement of reference ligands (e.g., rifampin) using IC50 values .
  • Cellular transactivation assays : Measure PXR-dependent gene induction (e.g., CYP3A4, ABCB1) in primary hepatocytes .

Q. What pharmacokinetic factors should be considered when designing studies involving M8 in pediatric populations?

  • Age and body weight : M8 clearance decreases with age in children <2 years; adjust dosing using population pharmacokinetic models (e.g., NONMEM) .
  • CYP2C19 polymorphisms : Monitor metabolic variability in M8 formation, as CYP2C19 activity influences plasma ratios of nelfinavir to M8 .
  • Concomitant medications : Efavirenz/nevirapine co-administration accelerates M8 elimination . Methodological Tip: Use Bayesian estimation to predict individual exposure and optimize dosing schedules .

Advanced Research Questions

Q. How do contradictory findings regarding M8's kinase inhibition profile impact experimental design in target validation studies?

Computational studies suggest M8 inhibits kinases like IGF-1R and FAK, but experimental validation is lacking . To resolve contradictions:

  • Prioritize kinase activity assays (e.g., ATP-binding site competition) over in silico predictions.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities for disputed targets (e.g., EGFR vs. FGFR) .
  • Cross-validate findings with phosphoproteomics to identify downstream pathway alterations .

Q. What methodologies are recommended for elucidating the ROS-dependent mechanisms of M8-induced apoptosis in cancer cells?

  • ROS quantification : Use fluorescent probes (e.g., DCFDA) in breast cancer cell lines (e.g., MCF-7) pre-treated with ROS scavengers (e.g., NAC) to confirm dependency .
  • Akt-HSP90 interaction analysis : Perform co-immunoprecipitation after M8 treatment to assess complex disruption .
  • Transcriptomic profiling : Compare oxidative stress-related genes (e.g., NRF2 targets) in M8-treated vs. control cells .

Q. How can researchers optimize M8's polypharmacology profile for targeted cancer therapy while minimizing off-target toxicity?

  • Structure-activity relationship (SAR) studies : Modify the hydroxy-tert-butylamide moiety to enhance PXR selectivity and reduce kinase promiscuity .
  • Combinatorial screens : Test M8 with chemotherapeutics (e.g., cisplatin) or radiation to identify synergistic effects via apoptosis/pyroptosis pathways .
  • Toxicity profiling : Use primary normal cells (e.g., hepatocytes) to assess off-target effects on drug-metabolizing enzymes (e.g., CYP3A4) .

Q. Key Considerations for Experimental Design

  • Contradictory kinase data : Reconcile computational predictions with experimental kinase assays .
  • ROS vs. kinase mechanisms : Use pathway-specific inhibitors to dissect primary vs. secondary effects .
  • Clinical translation : Incorporate pharmacokinetic modeling and biomarker analysis in trial designs (e.g., NELCER trial for cervical cancer) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.